杀鼠灵

描述

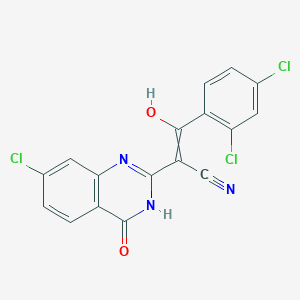

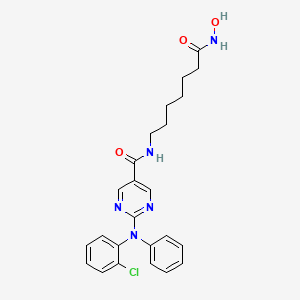

Coumachlor is a first-generation anticoagulant rodenticide. It is known for its ability to block the formation of prothrombin, thereby inhibiting blood coagulation and causing death by internal hemorrhage . The chemical formula for Coumachlor is C₁₉H₁₅ClO₄, and it has a molar mass of 342.77 g/mol .

科学研究应用

Coumachlor has several scientific research applications, including:

作用机制

Target of Action

Coumachlor, a first-generation anticoagulant rodenticide, primarily targets the formation of prothrombin . Prothrombin is a protein present in blood plasma that is essential for the clotting process. It is converted into thrombin during the coagulation cascade, which then converts fibrinogen into fibrin to form a blood clot .

Mode of Action

Coumachlor interacts with its target by blocking the formation of prothrombin, thereby inhibiting blood coagulation . This leads to internal hemorrhage, which is typically fatal .

Biochemical Pathways

The primary biochemical pathway affected by coumachlor is the coagulation cascade. By inhibiting the formation of prothrombin, coumachlor disrupts this cascade, preventing the formation of blood clots. This leads to uncontrolled bleeding, or hemorrhage .

Result of Action

The primary result of coumachlor’s action at the molecular and cellular level is the inhibition of blood coagulation. This leads to symptoms such as nosebleeds, bleeding gums, bloody urine, extensive bruising in the absence of injury, fatigue, and shortness of breath . In severe cases, the internal hemorrhage caused by coumachlor can lead to death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of coumachlor. , which could affect its distribution in the environment and its bioavailability to organisms. It is also highly toxic to birds and aquatic invertebrates , indicating that its effects can vary significantly among different species and environmental contexts.

生化分析

Biochemical Properties

Coumachlor acts by blocking the formation of prothrombin, a key protein in the blood coagulation process . This interaction with prothrombin disrupts the normal biochemical reactions that lead to blood clotting, causing death by internal hemorrhage .

Cellular Effects

In cells, Coumachlor’s primary effect is the inhibition of blood coagulation. It achieves this by interfering with the function of prothrombin, a protein crucial for the clotting process . This interference can lead to symptoms such as nosebleeds, bleeding gums, bloody urine, extensive bruising in the absence of injury, fatigue, and shortness of breath .

Molecular Mechanism

The molecular mechanism of Coumachlor involves its interaction with prothrombin, an essential enzyme in the blood coagulation pathway . By blocking the formation of prothrombin, Coumachlor inhibits the coagulation process, leading to internal bleeding .

Metabolic Pathways

As an anticoagulant, it is likely that Coumachlor interacts with enzymes involved in the blood coagulation pathway, such as prothrombin .

Transport and Distribution

It is known that the chemical can be absorbed through the skin , suggesting that it may be distributed throughout the body via the circulatory system.

Subcellular Localization

Given its role as an anticoagulant, it is likely that it interacts with components of the blood coagulation pathway, which are primarily located in the cytoplasm of cells .

准备方法

Synthetic Routes and Reaction Conditions

Coumachlor can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocoumarin. This intermediate is then reacted with acetone in the presence of a catalyst to yield Coumachlor .

Industrial Production Methods

Industrial production of Coumachlor typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

Coumachlor undergoes several types of chemical reactions, including:

Oxidation: Coumachlor can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Coumachlor into its reduced forms.

Substitution: Coumachlor can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Coumachlor, as well as substituted compounds where the chlorine atom is replaced by other functional groups .

相似化合物的比较

Similar Compounds

Warfarin: Another first-generation anticoagulant rodenticide with a similar mechanism of action.

Coumatetralyl: Similar in structure and function to Coumachlor, used as a rodenticide.

Difenacoum: A second-generation anticoagulant rodenticide with a longer half-life and higher potency.

Uniqueness

Coumachlor is unique in its specific chemical structure, which includes a chlorinated phenyl group that distinguishes it from other anticoagulants. This structural difference can influence its pharmacokinetics and toxicity profile .

属性

IUPAC Name |

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Record name | Coumachlor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coumachlor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041797 | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Coumachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Similar to warfarin, with delayed actions on prothrombin level and blood clotting, resulting in death by hemorrhage. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, Crystals | |

CAS No. |

81-82-3 | |

| Record name | (±)-Coumachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumachlor [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169-171 °C | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is Coumachlor's mechanism of action?

A1: Coumachlor is a first-generation anticoagulant rodenticide that acts as a vitamin K antagonist (AVK). [, , ] It inhibits the enzyme Vitamin K epoxide reductase, which is crucial for the synthesis of active vitamin K. This inhibition disrupts the blood clotting cascade by preventing the formation of active clotting factors, ultimately leading to uncontrolled bleeding. [, , , , ]

Q2: What is the molecular formula and weight of Coumachlor?

A2: The molecular formula of Coumachlor is C19H15ClO4, and its molecular weight is 342.77 g/mol. [, ]

Q3: What spectroscopic data is available for Coumachlor?

A3: Studies have characterized Coumachlor using various spectroscopic techniques, including IR spectroscopy and 1H-NMR spectroscopy. [, ] These methods provide insights into the compound's functional groups and structural features.

Q4: How is Coumachlor incorporated into rodent baits?

A4: Coumachlor is often incorporated into rodent baits along with attractive food items like crushed maize, treacle, milk powder, and maize oil. [] The palatability of these baits is crucial for effective rodent control. [, ]

Q5: Does Coumachlor have catalytic applications?

A5: While Coumachlor is primarily known for its anticoagulant properties, there's limited information available regarding its potential catalytic applications. [, ] Further research is needed to explore this aspect.

Q6: Have computational methods been used to study Coumachlor?

A6: Yes, semi-empirical quantum mechanical methods like PM3 have been employed to optimize the molecule's structure and determine its most stable conformers. [] This information aids in understanding its binding interactions and designing potential analogs.

Q7: How does the structure of Coumachlor relate to its anticoagulant activity?

A7: Coumachlor's structure, with its 4-hydroxycoumarin core, is essential for its anticoagulant activity. [] Modifications to this core structure can significantly impact its potency and selectivity. [] For example, substituting the chlorine atom or altering the side chain can alter its binding affinity for Vitamin K epoxide reductase.

Q8: What are the regulations surrounding Coumachlor's use?

A9: Due to concerns over secondary poisoning in non-target animals and the development of resistance in rodents, the use of Coumachlor is subject to regulations. [, ] These regulations vary by country and may include restrictions on its use in certain areas or for specific applications.

Q9: How is Coumachlor absorbed and distributed in the body?

A10: While detailed pharmacokinetic data for Coumachlor might be limited, as a 4-hydroxycoumarin derivative, it's likely absorbed from the gastrointestinal tract. [] Its distribution, metabolism, and excretion patterns are likely similar to other AVKs, though specific studies are needed to confirm this.

Q10: What animal models have been used to study Coumachlor's efficacy?

A11: Laboratory studies commonly use albino mice (Mus musculus) to assess the efficacy and palatability of Coumachlor baits. [] These studies help determine the lethal dose and time to death. [, ]

Q11: Is there evidence of resistance to Coumachlor in rodents?

A12: While the emergence of resistance to first-generation AVKs like Coumachlor has been observed, specific data on Coumachlor resistance is less prevalent compared to warfarin resistance. [, ] Cross-resistance among first-generation AVKs is possible due to their similar mechanism of action.

Q12: What are the potential toxicological effects of Coumachlor?

A13: Coumachlor's primary toxicological effect stems from its anticoagulant properties, leading to internal bleeding in both target and non-target species. [, ] Its use requires careful consideration of potential risks to non-target animals and the environment. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。